REACTION_SMILES
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[C:35](=[O:36])([O-:37])[O-:38].[Cl:30][CH2:31][C:32](=[O:33])[NH2:34].[F:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([CH2:13][CH2:14][N:15]3[CH2:16][CH2:17][N:18]([c:21]4[n:22][cH:23][cH:24][c:25]5[c:26]4[cH:27][cH:28][s:29]5)[CH2:19][CH2:20]3)[cH:7][c:8](=[O:12])[nH:9][c:10]2[cH:11]1.[K+:39].[K+:40].[O:41]=[CH:42][N:43]([CH3:44])[CH3:45].[OH2:46]>>[F:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([CH2:13][CH2:14][N:15]3[CH2:16][CH2:17][N:18]([c:21]4[n:22][cH:23][cH:24][c:25]5[c:26]4[cH:27][cH:28][s:29]5)[CH2:19][CH2:20]3)[cH:7][c:8](=[O:12])[n:9]([CH2:31][C:32](=[O:33])[NH2:34])[c:10]2[cH:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)CCl
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Name
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O=c1cc(CCN2CCN(c3nccc4sccc34)CC2)c2ccc(F)cc2[nH]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1cc(CCN2CCN(c3nccc4sccc34)CC2)c2ccc(F)cc2[nH]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)Cn1c(=O)cc(CCN2CCN(c3nccc4sccc34)CC2)c2ccc(F)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |